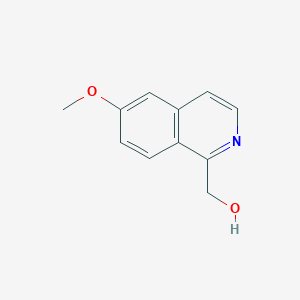
(6-Methoxyisoquinolin-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methoxyisoquinolin-1-yl)methanol is a chemical compound with the molecular formula C11H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyisoquinolin-1-yl)methanol typically involves the reaction of 6-methoxyisoquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(6-Methoxyisoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (6-Methoxyisoquinolin-1-yl)methanal.
Reduction: Reduction of the compound can yield (6-Methoxyisoquinolin-1-yl)methane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: (6-Methoxyisoquinolin-1-yl)methanal
Reduction: (6-Methoxyisoquinolin-1-yl)methane
Substitution: Various substituted isoquinoline derivatives, depending on the substituent introduced.
科学研究应用
(6-Methoxyisoquinolin-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of (6-Methoxyisoquinolin-1-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
(1-Methoxyisoquinolin-3-yl)methanol: This compound has a similar structure but differs in the position of the methoxy group and the hydroxymethyl group.
(6,7-Dimethoxyisoquinolin-1-yl)methanol: This compound has an additional methoxy group at the 7-position, which can affect its chemical and biological properties.
Uniqueness
(6-Methoxyisoquinolin-1-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
(6-methoxyisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-6,13H,7H2,1H3 |
InChI 键 |
BQAUXTLAAMYMNL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


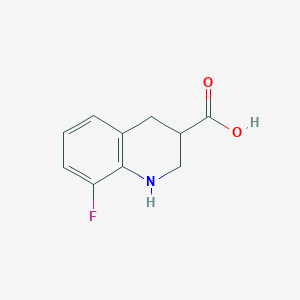

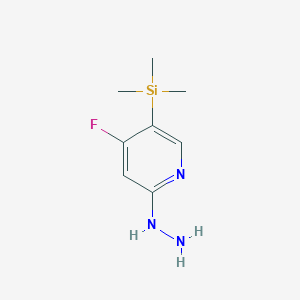

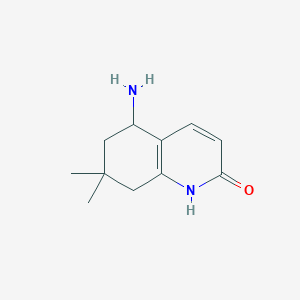
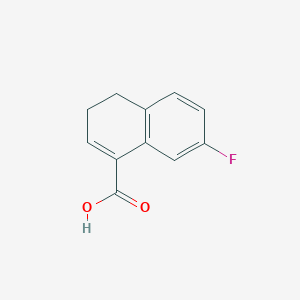
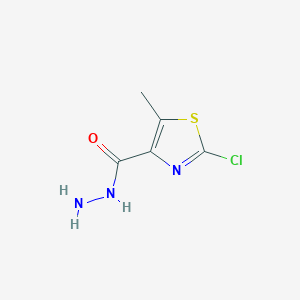

![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
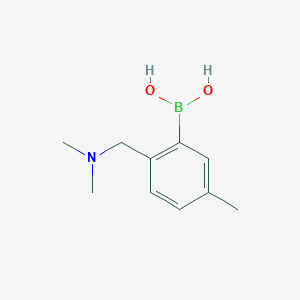
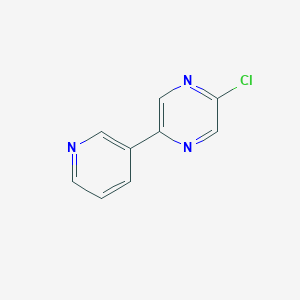

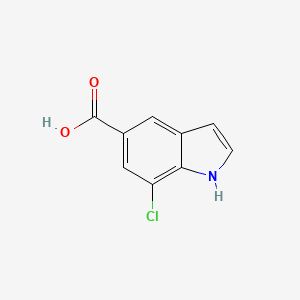
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
